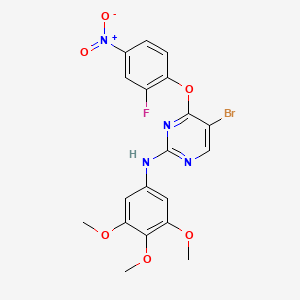
Ulk1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ulk1-IN-2 is a chemical compound known for its potent inhibitory activity against the enzyme Uncoordinated-51-like kinase 1 (ULK1). This enzyme plays a crucial role in the initiation of autophagy, a cellular process that degrades and recycles cellular components. This compound has been studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce apoptosis and inhibit autophagy in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ulk1-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of reagents such as ethyl acetate, sodium hydroxide, and acetic acid.
Functional Group Modifications: The core structure is then modified by introducing various functional groups. This step may involve reactions such as nitration, reduction, and alkylation. Common reagents used in these reactions include nitric acid, hydrogen gas, and alkyl halides.
Purification and Isolation: The final product is purified using techniques such as column chromatography and recrystallization. Solvents like methanol and dichloromethane are often used in these purification steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ulk1-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives with altered biological activity.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction may lead to the formation of reduced analogs with different pharmacological properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, amines, thiols, dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds. These products often exhibit different biological activities and pharmacological profiles compared to the parent compound .
Scientific Research Applications
Ulk1-IN-2 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the role of ULK1 in autophagy and related cellular processes. It helps researchers understand the molecular mechanisms underlying autophagy and its regulation.
Biology: In biological research, this compound is employed to investigate the effects of ULK1 inhibition on cellular functions, including cell proliferation, apoptosis, and autophagy. It is used in various cell-based assays and animal models to study these processes.
Medicine: this compound has shown potential as a therapeutic agent in cancer treatment. It induces apoptosis and inhibits autophagy in cancer cells, making it a promising candidate for targeted cancer therapy. Additionally, it is being explored for its potential in treating other diseases involving dysregulated autophagy, such as neurodegenerative disorders.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs. .
Mechanism of Action
Ulk1-IN-2 exerts its effects by inhibiting the activity of ULK1, a key enzyme involved in the initiation of autophagy. The mechanism of action involves the following steps:
Binding to ULK1: this compound binds to the active site of ULK1, preventing its phosphorylation and activation.
Inhibition of Autophagy: By inhibiting ULK1, this compound blocks the initiation of autophagy, leading to the accumulation of damaged organelles and proteins within the cell.
Induction of Apoptosis: The inhibition of autophagy by this compound triggers apoptotic pathways, leading to programmed cell death. .
Comparison with Similar Compounds
Ulk1-IN-2 is part of a class of compounds known as ULK1 inhibitors. Similar compounds include:
SBI-0206965: Another potent ULK1 inhibitor with similar inhibitory activity. this compound has shown improved selectivity and potency in certain assays.
SBP-7455: A dual inhibitor of ULK1 and ULK2, which exhibits broader inhibitory activity compared to this compound.
Pinoresinol: A natural compound that inhibits both ULK1 and ULK2, but with lower potency compared to synthetic inhibitors like this compound
This compound stands out due to its high selectivity and potency, making it a valuable tool for studying ULK1-mediated processes and a promising candidate for therapeutic development.
Properties
Molecular Formula |
C19H16BrFN4O6 |
|---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H16BrFN4O6/c1-28-15-6-10(7-16(29-2)17(15)30-3)23-19-22-9-12(20)18(24-19)31-14-5-4-11(25(26)27)8-13(14)21/h4-9H,1-3H3,(H,22,23,24) |
InChI Key |
CVOMZGNACQPPDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC=C(C(=N2)OC3=C(C=C(C=C3)[N+](=O)[O-])F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


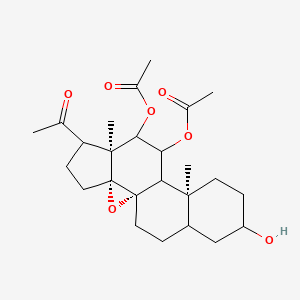
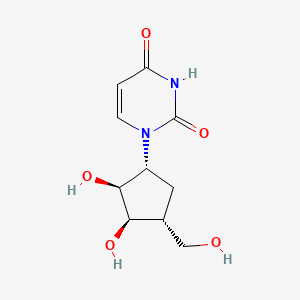
![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3](/img/structure/B12426389.png)

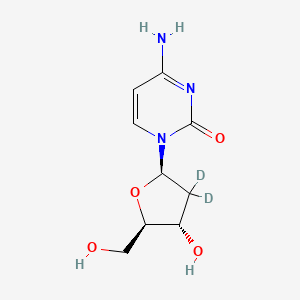

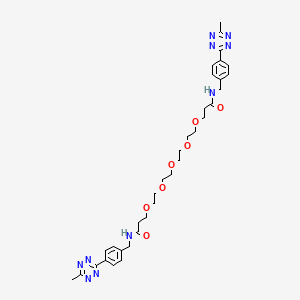
![methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate](/img/structure/B12426424.png)


![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate](/img/structure/B12426452.png)
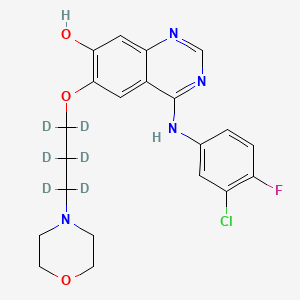
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan](/img/structure/B12426460.png)
